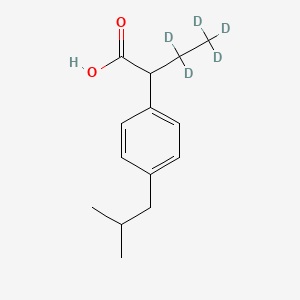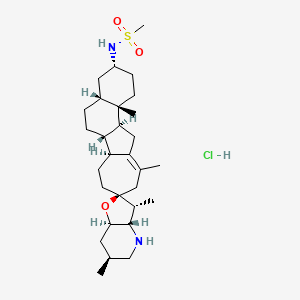
3-(2,2,2-Trifluoroacetyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2,2-Trifluoroacetyl)oxazolidin-2-one is a heterocyclic compound that contains both an oxazolidinone ring and a trifluoroacetyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of the trifluoroacetyl group imparts distinct electronic properties, making it a valuable building block in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroacetyl)oxazolidin-2-one typically involves the reaction of oxazolidinone with trifluoroacetic anhydride. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product. The general reaction scheme is as follows:
Oxazolidinone+Trifluoroacetic Anhydride→this compound
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures high efficiency and yield, while maintaining the purity of the product. The use of automated systems and controlled reaction conditions minimizes the risk of side reactions and enhances the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2,2-Trifluoroacetyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield trifluoromethylated oxazolidinones.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various trifluoromethylated and substituted oxazolidinones, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
3-(2,2,2-Trifluoroacetyl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(2,2,2-Trifluoroacetyl)oxazolidin-2-one involves its interaction with various molecular targets. The trifluoroacetyl group enhances the compound’s electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoroacetic Acid: A simpler compound with similar trifluoromethyl group but lacks the oxazolidinone ring.
Trifluoroacetyl Indoles: Compounds that contain a trifluoroacetyl group attached to an indole ring.
Trifluoromethylated Oxazoles: Compounds with a trifluoromethyl group attached to an oxazole ring.
Uniqueness
3-(2,2,2-Trifluoroacetyl)oxazolidin-2-one is unique due to the combination of the trifluoroacetyl group and the oxazolidinone ring. This dual functionality imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its significance in scientific research.
Propriétés
Numéro CAS |
158962-11-9 |
|---|---|
Formule moléculaire |
C5H4F3NO3 |
Poids moléculaire |
183.086 |
Nom IUPAC |
3-(2,2,2-trifluoroacetyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H4F3NO3/c6-5(7,8)3(10)9-1-2-12-4(9)11/h1-2H2 |
Clé InChI |
GVDHGWMICZRFTL-UHFFFAOYSA-N |
SMILES |
C1COC(=O)N1C(=O)C(F)(F)F |
Synonymes |
2-Oxazolidinone, 3-(trifluoroacetyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B583786.png)
![D-[3-13C]Glyceraldehyde](/img/structure/B583789.png)
![DL-[1,2-13C2]glyceraldehyde](/img/structure/B583790.png)
![Spiro[oxirane-2,1'-pyrrolizine]](/img/structure/B583792.png)
![DL-[1,3-13C2]Glyceraldehyde](/img/structure/B583794.png)



![DL-[1,2,3-13C3]Glyceraldehyde](/img/structure/B583801.png)


